molecular formula C9H7Br2NO B15226078 4-Bromo-2-(2-bromoethoxy)benzonitrile

4-Bromo-2-(2-bromoethoxy)benzonitrile

Cat. No.: B15226078
M. Wt: 304.97 g/mol
InChI Key: MRXFCDVFUKKEDB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-bromoethoxy)benzonitrile is an organic compound with the molecular formula C9H8Br2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromo group at the 4-position and a 2-(2-bromoethoxy) group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-bromoethoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Bromobenzonitrile+2-BromoethanolK2CO3,DMFThis compound\text{4-Bromobenzonitrile} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzonitrile+2-BromoethanolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-bromoethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids or corresponding oxides.

    Reduction: Formation of benzylamines

Scientific Research Applications

4-Bromo-2-(2-bromoethoxy)benzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-bromoethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-bromoethoxy)benzonitrile is unique due to the presence of both bromo and nitrile groups, which provide a combination of reactivity and binding properties that are useful in various chemical and biological applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

IUPAC Name

4-bromo-2-(2-bromoethoxy)benzonitrile

InChI

InChI=1S/C9H7Br2NO/c10-3-4-13-9-5-8(11)2-1-7(9)6-12/h1-2,5H,3-4H2

InChI Key

MRXFCDVFUKKEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCBr)C#N

Origin of Product

United States

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